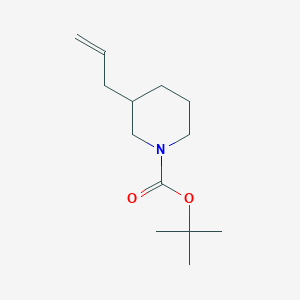

Tert-butyl 3-allylpiperidine-1-carboxylate

Description

Tert-butyl 3-allylpiperidine-1-carboxylate (CAS 952056-82-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and an allyl substituent at the 3-position of the piperidine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organic chemistry, enabling the introduction of the piperidine scaffold into more complex molecules . Its allyl group provides a reactive site for further functionalization, such as oxidation or cross-coupling reactions.

Properties

Molecular Formula |

C13H23NO2 |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

tert-butyl 3-prop-2-enylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H23NO2/c1-5-7-11-8-6-9-14(10-11)12(15)16-13(2,3)4/h5,11H,1,6-10H2,2-4H3 |

InChI Key |

RHPQWZUOGWVYEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-allylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran. This reaction yields tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield . The Mitsunobu reaction of the latter with formic or benzoic acid, followed by alkaline hydrolysis, affords the corresponding trans (3R,4R) isomers .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-allylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxyl derivatives.

Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.

Substitution: Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) and triphenylphosphine, are used for substitution reactions.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-allylpiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: It is explored for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

Industry: The compound is used in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of tert-butyl 3-allylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Key Structural Derivatives

The tert-butyl piperidine-1-carboxylate core is a common motif in medicinal chemistry. Below are structurally related compounds with modifications at the 3-position:

Stability and Reactivity Considerations

- Stability : Tert-butyl carbamates are generally stable under basic conditions but cleaved by acids (e.g., TFA), a property shared across analogs .

- Allyl-Specific Reactivity: The allyl group undergoes ozonolysis to yield aldehydes or epoxidation for ring-forming reactions, offering pathways unavailable to saturated or amino-substituted derivatives .

Hazard Profile Comparison

- Tert-Butyl Alcohol Derivatives : Parent compounds like tert-butyl alcohol (75-65-0) exhibit flammability (Flash Point: 52°F) and irritancy (skin/eye/respiratory) .

- Piperidine Carbamates : Most derivatives (e.g., 1186654-76-1) show low acute toxicity but require precautions against inhalation and skin contact .

Pharmaceutical Intermediates

Material Science

The allyl group’s polymerizability makes the compound a candidate for cross-linked hydrogels, unlike non-olefinic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.